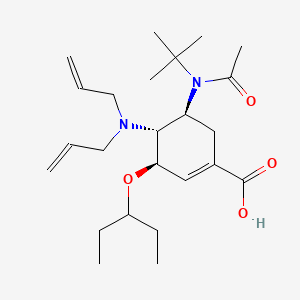
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxypropyl group and a methyl group attached to the quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-methylquinoxalin-2-amine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions. For example, 3-methoxypropylamine can be reacted with a suitable leaving group, such as a halide, on the quinoxaline core.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline core to dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, sulfonates; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxalines depending on the nucleophile used
科学的研究の応用
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine:
Medicinal Chemistry: Quinoxaline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This compound may be investigated for similar biological activities.
Materials Science: Quinoxalines are used in the development of organic semiconductors and light-emitting diodes (LEDs). The unique structural features of this compound could make it a candidate for such applications.
Biological Research: The compound can be used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications:
作用機序
The mechanism of action of N-(3-methoxypropyl)-3-methylquinoxalin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxypropyl and methyl groups can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: can be compared with other quinoxaline derivatives, such as:
2,3-Dimethylquinoxaline: Lacks the methoxypropyl group, which may result in different biological activities and physicochemical properties.
3-Methoxypropylquinoxaline: Lacks the methyl group, potentially affecting its binding interactions and reactivity.
Quinoxaline N-oxides:
The presence of both the methoxypropyl and methyl groups in This compound makes it unique, potentially offering a combination of properties not found in other quinoxaline derivatives.
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-13(14-8-5-9-17-2)16-12-7-4-3-6-11(12)15-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16) |
InChIキー |
YUOGVUZSFHFOHV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N=C1NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



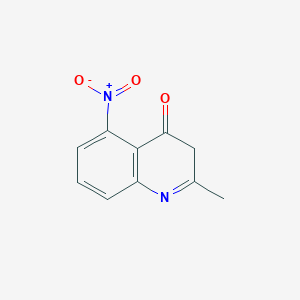
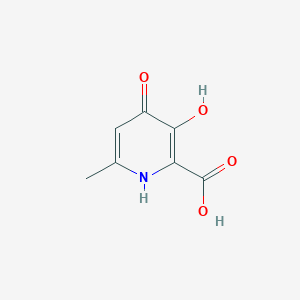
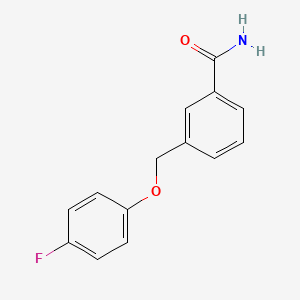


![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
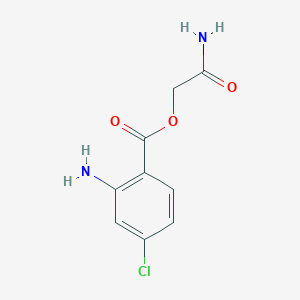
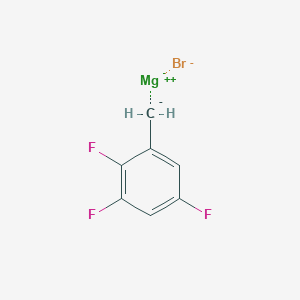
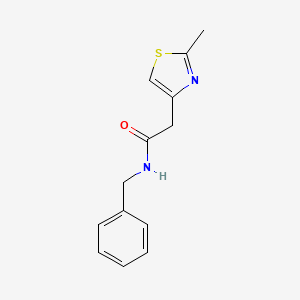
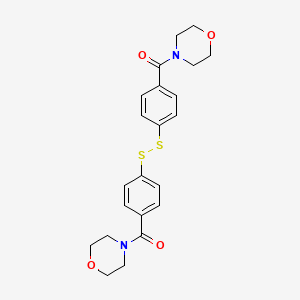
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
